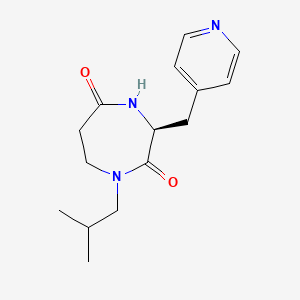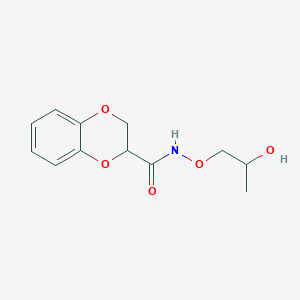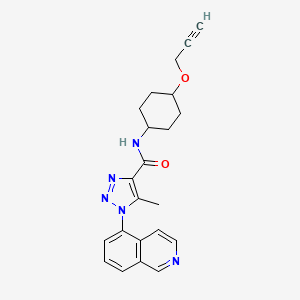
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide is a synthetic compound that has been the subject of scientific research due to its potential use in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide involves the inhibition of different enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 4, which are involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activation of nuclear factor kappa B, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been shown to have different biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, which is a process of programmed cell death. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide in lab experiments include its high potency and specificity towards its target enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the research on 1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide. One of the directions is the development of more potent and selective analogs of this compound for different applications. Another direction is the evaluation of the potential use of this compound in combination with other drugs for cancer treatment or neurodegenerative diseases. Additionally, the potential use of this compound in other fields such as infectious diseases and autoimmune diseases needs to be explored.
Synthesemethoden
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been synthesized using different methods. One of the methods involves the reaction of 1-isoquinolinecarboxylic acid with 4-prop-2-yn-1-ylcyclohexan-1-ol to form the corresponding ester. The ester is then reacted with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1-Isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide has been studied for its potential use in various fields such as cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-13-29-18-9-7-17(8-10-18)24-22(28)21-15(2)27(26-25-21)20-6-4-5-16-14-23-12-11-19(16)20/h1,4-6,11-12,14,17-18H,7-10,13H2,2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNODXYNKNKICKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2C=CN=C3)C(=O)NC4CCC(CC4)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isoquinolin-5-yl-5-methyl-N-(4-prop-2-ynoxycyclohexyl)triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-N-[4-(pyrimidin-2-ylamino)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7434550.png)
![N-[[1-(2-fluorophenyl)cyclobutyl]methyl]-7-hydroxybicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7434551.png)
![1-(4-cyanophenyl)-2,5-dimethyl-N-(1-methyl-8-oxa-1-azaspiro[4.5]decan-3-yl)pyrrole-3-carboxamide](/img/structure/B7434565.png)
![5-[1-(7-Ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)piperidin-4-yl]-1,2-oxazol-3-one](/img/structure/B7434566.png)

![3-[6-(Dimethylamino)hexanoylamino]propanoic acid](/img/structure/B7434576.png)
![3-[6-(Cyclobutanecarbonylamino)hexanoylamino]propanoic acid](/img/structure/B7434591.png)

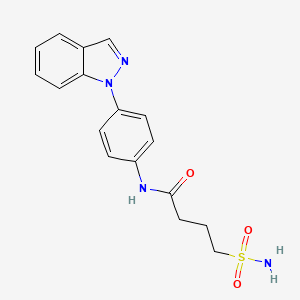
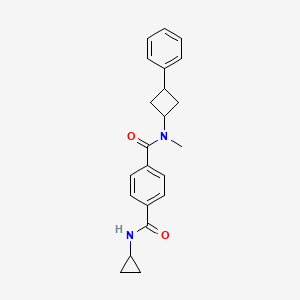
![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)
